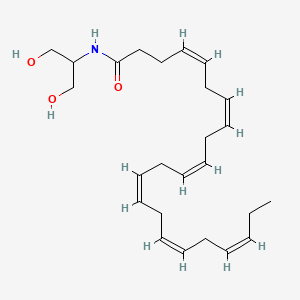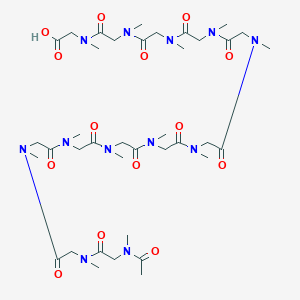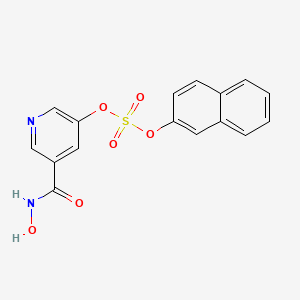
Dimethyl isorosmanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Dimethyl isorosmanol can be synthesized through several methods. One common approach involves the extraction from rosemary leaves, followed by purification processes. The synthetic route typically includes methylation reactions under controlled conditions to achieve the desired dimethylated product . Industrial production methods often involve large-scale extraction and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Dimethyl isorosmanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify its structure, potentially affecting its antioxidant properties.
Substitution: Substitution reactions, particularly involving the hydroxyl groups, can lead to the formation of new compounds with unique properties.
Common reagents used in these reactions include oxidizing agents like dimethyl sulfoxide (DMSO) and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Dimethyl isorosmanol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study antioxidant mechanisms and to develop new antioxidant agents.
Biology: Its antioxidant properties make it valuable in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory treatments.
Industry: It is used in the development of natural preservatives and additives in the food and cosmetic industries due to its antioxidant activity .
Mécanisme D'action
The mechanism of action of dimethyl isorosmanol primarily involves its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various cellular pathways involved in oxidative stress response, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway .
Comparaison Avec Des Composés Similaires
Dimethyl isorosmanol is similar to other diterpenoid polyphenols like carnosol and isorosmanol, which are also derived from rosemary and exhibit strong antioxidant activities. this compound is unique due to its specific methylation pattern, which may enhance its stability and bioavailability compared to its analogs .
Similar compounds include:
Carnosol: Another diterpenoid polyphenol with antioxidant properties.
Isorosmanol: A closely related compound with similar antioxidant activities.
Rosmanol: Another derivative from rosemary with notable antioxidant effects.
This compound’s unique structure and properties make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C22H30O5 |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
(1R,8R,9R,10S)-9-hydroxy-3,4-dimethoxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one |
InChI |
InChI=1S/C22H30O5/c1-11(2)12-10-13-14(18(26-6)17(12)25-5)22-9-7-8-21(3,4)19(22)15(23)16(13)27-20(22)24/h10-11,15-16,19,23H,7-9H2,1-6H3/t15-,16+,19-,22-/m0/s1 |
Clé InChI |
PDASRADGYGKBBS-BXYJTDFISA-N |
SMILES isomérique |
CC(C)C1=C(C(=C2C(=C1)[C@@H]3[C@@H]([C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)OC)OC |
SMILES canonique |
CC(C)C1=C(C(=C2C(=C1)C3C(C4C2(CCCC4(C)C)C(=O)O3)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-6-(2,5-dinitroanilino)hexanoic acid](/img/structure/B12372629.png)

![8-bromo-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]quinoline-2-carboxamide](/img/structure/B12372641.png)



![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(naphthalen-2-ylmethyl)-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide](/img/structure/B12372658.png)



![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12372693.png)
![2-[(1S,2R,3R,4S,6R)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-methyl-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxy-2-methylcyclohexyl]guanidine](/img/structure/B12372694.png)


